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Compound of Interest

Compound Name: N-Phenyiltetrafluorophthalimide

Cat. No.: B056102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of
N-phenyl-3,4,5,6-tetrafluorophthalimide, a novel fluorinated aromatic compound. Due to the
limited availability of direct experimental data in public literature, this guide combines
documented values with predicted characteristics based on analogous compounds to offer a
comprehensive resource for researchers.

Core Physical and Chemical Properties

N-phenyl-3,4,5,6-tetrafluorophthalimide is a white crystalline solid.[1] Its core physical
properties are summarized below. It is noted that a formal boiling point has not been
documented, however, its volatility has been demonstrated through bulb-to-bulb distillation.[1]
Similarly, specific solubility values are not available, but its recrystallization from a
tetrahydrofuran/water mixture suggests solubility in polar aprotic solvents and limited solubility
in water.
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Property Value Source
Molecular Formula C14H5F4NO2 [1]
Molecular Weight 295.19 g/mol Calculated
Melting Point 210-211 °C [1]
Appearance White crystalline solid [1]
Distillation 150-190 °C at 1 mmHg [1]

Elemental Analysis

Elemental analysis data provides confirmation of the compound's composition.

Element Calculated (%) Found (%) Source
Carbon (C) 56.96 56.95 [1]
Hydrogen (H) 1.71 1.78 [1]
Nitrogen (N) 4.74 4.68 [1]
Fluorine (F) 25.74 24.60 [1]

Predicted Spectroscopic Properties

While specific experimental spectra for N-phenyl-3,4,5,6-tetrafluorophthalimide are not publicly
available, its spectral characteristics can be predicted based on its structure and data from
analogous compounds such as N-phenylphthalimide and other halogenated phthalimides.

1H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding
only to the N-phenyl group. These would appear as multiplets in the aromatic region (typically &
7.0-8.0 ppm). The integration of these signals would correspond to 5 protons.

13C NMR: The carbon NMR spectrum would be more complex. It would feature signals for the
carbonyl carbons of the phthalimide group (expected around & 165-168 ppm), carbons of the
phenyl ring, and the fluorinated carbons of the phthalimide backbone. The C-F couplings would
lead to splitting of the signals for the fluorinated aromatic ring.
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19F NMR: The fluorine NMR is a key technique for characterizing this compound. Due to the
symmetry of the tetrafluorinated phthalimide ring, two distinct signals would be expected.
These signals would likely appear as multiplets resulting from coupling to each other. The
chemical shifts would be in the typical range for aromatic fluorine compounds.[2][3]

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands confirming
the functional groups present. Key expected peaks include:

C=0 Stretching: Strong absorptions around 1700-1780 cm~1 for the imide carbonyl groups.

C-N Stretching: Bands in the 1300-1390 cm~1 region.

C-F Stretching: Strong, characteristic bands in the 1100-1300 cm~1 region.

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm~! and 1450-1600 cm~1
regions, respectively.

Mass Spectrometry: Mass spectral analysis (GC/MS was used for its identification) would show
the molecular ion peak (M+) at m/z 295.[1] The fragmentation pattern would likely involve the
loss of CO, and cleavage of the imide ring structure.

Experimental Protocols: Synthesis

The synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide is achieved through a two-step
process starting from tetrachlorophthalic anhydride.[1]

Step 1: Synthesis of Tetrachloro-N-phenylphthalimide

This step involves the condensation of tetrachlorophthalic anhydride with aniline.
Materials:

o Tetrachlorophthalic anhydride

e Aniline

¢ Glacial acetic acid
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Procedure:

Combine tetrachlorophthalic anhydride (1.05 moles) and aniline (1.08 moles) in a 3-neck
round-bottom flask.

Add glacial acetic acid (3750 ml).

Fit the flask with a cold-water condenser, overhead stirrer, and a thermometer.

Heat the mixture to reflux (approximately 114 °C) with stirring for 6.5 hours.

Allow the mixture to cool, which will induce crystallization.

Filter the crystals and wash them with cold water.

Dry the collected tetrachloro-N-phenylphthalimide product under vacuum at 120 °C for 18
hours.

Step 2: Synthesis of N-phenyl-3,4,5,6-
tetrafluorophthalimide

This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine.

Materials:

Tetrachloro-N-phenylphthalimide (from Step 1)

Potassium fluoride (KF)

Sulfolane

Tributylhexadecylphosphonium bromide (phase transfer catalyst)

Acetone

Tetrahydrofuran (THF)

Water
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Procedure:

e Combine tetrachloro-N-phenylphthalimide (0.34 moles) with dried potassium fluoride (2.0
moles) and sulfolane (700 g) in a suitable reactor.

e Add tributylhexadecylphosphonium bromide (0.03 moles).

o Heat the reaction mixture to 145-159 °C under a positive pressure of nitrogen for 12.3 hours.
« Filter the hot mixture and wash the filter cake with acetone.

* Remove the acetone from the filtrate by flash evaporation.

¢ Precipitate the crude product by adding the filtrate to distilled water (1900 ml).

« Filter the solid and dry it at 80 °C under vacuum.

 Purify the crude product by bulb-to-bulb distillation (150-190 °C, 1 mm Hg).

o Further purify by recrystallization from a tetrahydrofuran/water mixture to yield a white
crystalline solid.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of N-phenyl-3,4,5,6-
tetrafluorophthalimide.

Tetrachlorophthalic Fluorination with Purification (Distillation

Tetrachloro-N-phenylphthalimide

| KF
Anhydride + Aniline in Sulfolane (Catalyst) & Recrystallization)

Click to download full resolution via product page
Caption: Synthesis workflow for N-phenyl-3,4,5,6-tetrafluorophthalimide.

Signaling Pathways and Biological Activity

Currently, there is no information in the public domain linking N-phenyl-3,4,5,6-
tetrafluorophthalimide to specific signaling pathways or biological activities. Research on
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structurally related compounds, such as certain tetrachlorophthalimides, has explored their
potential as a-glucosidase inhibitors; however, similar studies on the title compound have not
been reported. The primary documented utility of N-phenyl-3,4,5,6-tetrafluorophthalimide is as
a chemical intermediate.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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